Cyclopropanone

Descripción general

Descripción

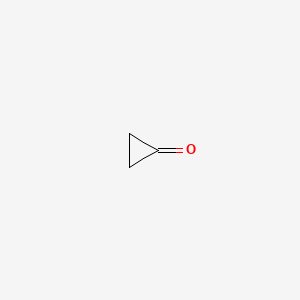

Cyclopropanone is a cyclic ketone with the chemical formula C₃H₄O. It is the simplest cyclic ketone and is characterized by a three-membered ring structure. This unique structure imparts significant strain to the molecule, making it highly reactive. This compound is an intriguing subject of study in organic chemistry due to its unusual properties and behavior .

Synthetic Routes and Reaction Conditions:

Indirect Synthesis: this compound can be synthesized indirectly through a series of reactions starting with cyclopropenone. Cyclopropenone is first transformed into a derivative and then reduced to yield this compound.

Photolysis: Another method involves the photolysis of certain precursors.

Reaction of Ketene with Diazomethane: this compound can also be prepared by reacting ketene with diazomethane in an unreactive solvent such as dichloromethane.

Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Its synthesis is mainly confined to laboratory settings where precise control over reaction conditions can be maintained .

Types of Reactions:

Nucleophilic Addition: this compound readily undergoes nucleophilic addition due to the strain in its three-membered ring and the presence of a carbonyl group.

Cycloadditions: this compound can participate in [3 + 4] cycloadditions with dienes and [3 + 2] additions to carbonyl groups.

Favorskii Rearrangement: Cyclopropanones are intermediates in the Favorskii rearrangement with cyclic ketones, where carboxylic acid formation is accompanied by ring-contraction.

Common Reagents and Conditions:

Nucleophiles: Carboxylic acids, primary and secondary amines, alcohols.

Cycloaddition Partners: Dienes, carbonyl compounds.

Major Products:

Adducts: Formed from nucleophilic addition reactions.

Cycloaddition Products: Resulting from [3 + 4] and [3 + 2] cycloadditions.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

Cyclopropanones serve as valuable building blocks in organic synthesis due to their ability to undergo various transformations:

- Nucleophilic Addition : The carbonyl group in cyclopropanones can react with nucleophiles, leading to the formation of diverse derivatives .

- Ring Expansion : Cyclopropanones can be subjected to ring expansion reactions, allowing the formation of larger cyclic structures .

- Ring-Opening Reactions : Under specific conditions, cyclopropanones can undergo ring-opening reactions that yield linear products .

- Cycloaddition Reactions : They can participate in formal cycloadditions, particularly with dienes such as furan, forming complex cyclic structures .

Derivatives and Surrogates

Due to the inherent instability of this compound itself, researchers have developed various stable equivalents that retain similar reactivity:

- Sulfonylcyclopropanol Derivatives : These compounds act as stable surrogates for cyclopropanones and have been utilized in enantioselective synthesis processes .

- This compound Equivalents : Research has focused on synthesizing enantioenriched equivalents that can be used in the formation of chiral β-lactams, showcasing their relevance in pharmaceutical chemistry .

Biological Applications

Cyclopropane-containing compounds have been identified as significant components in natural products with various biological activities:

- Marine Cyanobacteria Metabolites : Cyclopropane subunits found in metabolites from marine cyanobacteria exhibit cytotoxicity and anti-infective properties . These compounds are crucial for developing new therapeutic agents.

- Drug Design : The cyclopropyl moiety is prevalent in numerous drug candidates due to its unique steric and electronic properties that enhance biological activity and metabolic stability .

Case Study 1: Synthesis of Chiral β-Lactams

A study demonstrated the use of sulfonylcyclopropanol derivatives as intermediates for synthesizing chiral β-lactams. This approach showcased how stable equivalents could facilitate the development of complex pharmaceutical compounds while overcoming the limitations associated with direct this compound use .

Case Study 2: Marine Natural Products

Research into marine cyanobacteria revealed that cyclopropane-containing metabolites possess anti-quorum-sensing activity against Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents. This underscores the importance of cyclopropane derivatives in drug discovery and development .

Mecanismo De Acción

The high reactivity of cyclopropanone is primarily due to the strain in its three-membered ring and the presence of a carbonyl group. This strain makes the molecule highly electrophilic, allowing it to readily undergo nucleophilic addition reactions. The carbonyl group also facilitates cycloaddition reactions, where this compound can act as a 1,3-dipole .

Comparación Con Compuestos Similares

Cyclopropenone: Another three-membered ring compound but with a different reactivity profile due to the presence of a double bond.

Cyclobutanone: A four-membered ring ketone with less strain and different reactivity compared to cyclopropanone.

Acetone: A simple acyclic ketone with a similar carbonyl group but without the ring strain.

Uniqueness of this compound: this compound’s uniqueness lies in its highly strained three-membered ring structure, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Cyclopropanone is a three-membered cyclic ketone characterized by its unique structural properties and reactivity. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibiting effects. Understanding the biological activity of this compound is crucial for its potential applications in drug design and development.

This compound and its derivatives exhibit a range of biological activities, primarily through their interactions with various biological targets. The biological mechanisms can be categorized as follows:

- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit aldehyde dehydrogenase (ALDH) in brain tissues, which is significant for understanding its neurochemical effects .

- Antimicrobial Properties : this compound derivatives have demonstrated effectiveness against various pathogens. Their ability to disrupt microbial cell membranes or interfere with metabolic processes contributes to their antimicrobial activity .

- Antitumor Activity : Some studies indicate that this compound derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Structure-Activity Relationship (SAR)

The biological potency of cyclopropanones is often influenced by their structural features. The introduction of functional groups at specific positions on the cyclopropane ring can enhance or diminish their biological activities. For example:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Increases enzyme inhibition | |

| Halogen Substituents | Enhances antimicrobial properties | |

| Alkyl Chains | Modulates lipophilicity and membrane permeability |

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Case Study 1 : A study on the use of this compound derivatives in treating bacterial infections demonstrated significant reductions in bacterial load in animal models. The mechanism was attributed to membrane disruption and inhibition of essential bacterial enzymes .

- Case Study 2 : Research involving this compound's antitumor properties showed promising results in vitro, where specific derivatives were able to induce apoptosis in human cancer cell lines. Further investigation revealed that these compounds activated caspase pathways, leading to programmed cell death .

Propiedades

IUPAC Name |

cyclopropanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBRYJMZLIYUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198202 | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-27-8 | |

| Record name | Cyclopropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.